molecular formula C5H6ClNS B1355496 2-Chloro-4,5-dimethyl-1,3-thiazole CAS No. 56355-41-0

2-Chloro-4,5-dimethyl-1,3-thiazole

Cat. No.: B1355496
CAS No.: 56355-41-0
M. Wt: 147.63 g/mol
InChI Key: UTMPHXLKDRAIDK-UHFFFAOYSA-N
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Description

2-Chloro-4,5-dimethyl-1,3-thiazole is a useful research compound. Its molecular formula is C5H6ClNS and its molecular weight is 147.63 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4,5-dimethyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS/c1-3-4(2)8-5(6)7-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMPHXLKDRAIDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Enduring Significance of the Thiazole Heterocycle

The thiazole (B1198619) ring, a five-membered aromatic system containing one sulfur and one nitrogen atom, is a cornerstone of heterocyclic chemistry. numberanalytics.comnih.govijarsct.co.in Its prevalence in both natural and synthetic compounds underscores its fundamental importance. nih.govijarsct.co.ineurekaselect.com

The unique electronic properties of the thiazole ring, arising from the presence of both sulfur and nitrogen heteroatoms, impart a distinct reactivity profile. numberanalytics.com This allows for a wide range of chemical transformations, making it a valuable scaffold for the construction of diverse molecular architectures. numberanalytics.comnih.gov The development of synthetic methodologies, such as the renowned Hantzsch thiazole synthesis, has further solidified the role of thiazoles in organic chemistry by providing reliable routes to this important heterocyclic system. numberanalytics.comijarsct.co.in

Halogenated Thiazoles: Versatile Platforms for Synthesis

De Novo Synthesis Approaches to the 1,3-Thiazole Ring System

The creation of the 1,3-thiazole core is a fundamental aspect of synthesizing its derivatives. These methods involve the cyclization of acyclic precursors to form the heterocyclic ring.

Cyclocondensation Reactions for Thiazole Core Formation

Cyclocondensation reactions are a cornerstone of thiazole synthesis. A prominent example is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. wikipedia.orgsynarchive.com For the synthesis of a 4,5-dimethyl-1,3-thiazole, this would typically involve the reaction of 3-chloro-2-butanone with a suitable thioamide. The versatility of this method allows for the introduction of various substituents onto the thiazole ring by selecting appropriately substituted starting materials. nih.gov Another notable cyclocondensation method is the Cook-Heilbron synthesis, where α-aminonitriles react with carbon disulfide. wikipedia.org Furthermore, the reaction of 1-alkynyl(phenyl)-λ3-iodanes with thioureas and thioamides also yields thiazoles through cyclocondensation. nih.gov

Reaction Name Reactants Product
Hantzsch Thiazole Synthesisα-Haloketones and ThioamidesThiazoles
Cook-Heilbron Synthesisα-Aminonitriles and Carbon Disulfide5-Aminothiazoles

Thioamide and Thiourea-Based Synthetic Routes

Thioamides and thioureas are crucial reagents in the de novo synthesis of thiazoles. synarchive.combepls.comresearchgate.netbohrium.comscilit.compharmaguideline.comyoutube.com The Hantzsch synthesis, as previously mentioned, is a prime example of a thioamide-based route. wikipedia.orgsynarchive.com Thiourea, in particular, is often used to introduce an amino group at the 2-position of the thiazole ring, which can then be further modified. researchgate.netyoutube.comresearchgate.net For instance, reacting α-haloketones with thiourea or N-substituted thioureas is a widely employed strategy for synthesizing 2-aminothiazole (B372263) derivatives. researchgate.net These derivatives can serve as precursors to 2-chloro-thiazoles through subsequent reactions. The reaction of propargyl bromides with thioureas under microwave irradiation offers a rapid and high-yield route to 2-aminothiazoles. organic-chemistry.org Additionally, thiazole-based thiourea analogs have been synthesized and studied for various applications. nih.gov

Targeted Chlorination Strategies for this compound

Direct chlorination of a pre-formed 4,5-dimethyl-1,3-thiazole ring is a common strategy to introduce the chloro substituent at the 2-position. The C2 position of the thiazole ring is susceptible to deprotonation by strong bases, making it a target for electrophilic attack. wikipedia.orgpharmaguideline.com However, direct halogenation can sometimes lead to a mixture of products or require specific activating groups.

A more controlled approach involves the use of specific chlorinating agents. For example, a process for producing 2-chloro-5-chloromethyl-1,3-thiazole involves reacting allyl isothiocyanate with a chlorinating agent like sulfuryl chloride, followed by an oxidizing agent. google.comgoogle.com While this example yields a different substitution pattern, the principle of using specific chlorinating agents is applicable. Another patented process describes the reaction of various thiazole precursors with a chlorinating agent to produce 2-chloro-5-chloromethyl-thiazole. google.comwipo.int The reaction of 1,3-thiaza-1,3-butadienes with dichlorocarbene has also been shown to produce 5-chloro-1,3-thiazoles. semanticscholar.org

Functional Group Interconversion in Precursor Molecules

Functional group interconversion provides a powerful pathway to this compound from readily available precursors. ub.eduvanderbilt.edu A common strategy involves the synthesis of a 2-amino-4,5-dimethyl-1,3-thiazole, which can be prepared via the Hantzsch synthesis using thiourea. The amino group can then be converted to a chloro group through a Sandmeyer-type reaction. This involves diazotization of the 2-amino group with a nitrite source in the presence of a copper(I) chloride catalyst.

Another approach is the conversion of a 2-hydroxy (or 2-mercapto) thiazole derivative. For example, a 4,5-dimethyl-1,3-thiazol-2(3H)-one can be treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to replace the hydroxyl group with a chlorine atom. Similarly, a 2-mercaptothiazole can be converted to the 2-chloro derivative. The cleavage of methyl ethers with reagents like BBr₃ can also be a step in generating a hydroxyl group for subsequent chlorination. nih.gov

Exploration of Green Chemistry Methodologies in Thiazole Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods for thiazole derivatives. bepls.comresearchgate.netbohrium.comnih.gov These green chemistry approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency.

Key green strategies in thiazole synthesis include:

Microwave-assisted synthesis: This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. bepls.comorganic-chemistry.org

Ultrasound-mediated synthesis: Sonication can also accelerate reactions and improve yields. bohrium.com

Use of green solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ionic liquids, or polyethylene glycol (PEG) is a major focus. bepls.combohrium.com

Catalyst-free and multicomponent reactions: Designing one-pot reactions that proceed without a catalyst or combine multiple starting materials in a single step improves atom economy and reduces purification steps. bepls.comnih.gov

Use of solid-supported catalysts: These catalysts can be easily recovered and reused, reducing waste and cost. bohrium.com

For example, the synthesis of 2-aminothiazoles has been achieved using α-diazoketones and thiourea in PEG-400, a green solvent. bepls.com Another green method involves the reaction of dithiocarbamates and α-halocarbonyl compounds in water. bepls.com The development of such methodologies is crucial for the sustainable production of this compound and other important thiazole-containing compounds.

Advanced Spectroscopic and Structural Characterization of 2 Chloro 4,5 Dimethyl 1,3 Thiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 2-Chloro-4,5-dimethyl-1,3-thiazole, ¹H NMR, ¹³C NMR, and various 2D NMR techniques collectively offer a complete picture of the proton and carbon framework.

The ¹H NMR spectrum of this compound is expected to be relatively simple, characterized by the signals from its two methyl groups. Since these methyl groups are attached to different carbon atoms of the thiazole (B1198619) ring (C4 and C5), they are in distinct chemical environments and are therefore expected to be non-equivalent, giving rise to two separate signals.

C4-CH₃ and C5-CH₃ Protons: These protons would appear as two distinct singlets in the spectrum, as there are no adjacent protons to cause spin-spin splitting. The precise chemical shifts are influenced by the electronic environment of the thiazole ring, which is affected by the electronegative chlorine atom at the C2 position and the sulfur and nitrogen heteroatoms. By comparing with the parent thiazole molecule, where H5 appears at ~7.2-7.4 ppm and H4 at ~7.9-8.0 ppm, and considering the shielding effect of methyl groups, the methyl proton signals can be predicted. chemicalbook.com The methyl group at C4 is adjacent to the sulfur atom, while the methyl group at C5 is adjacent to the nitrogen atom via the C4-C5 bond. These differing environments will lead to different chemical shifts.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This interactive table provides predicted values based on analogous compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
C4-CH ~2.3 - 2.5 Singlet (s)
C5-CH ~2.2 - 2.4 Singlet (s)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in unique electronic environments.

Thiazole Ring Carbons (C2, C4, C5):

C2: This carbon is bonded to an electronegative chlorine atom and is situated between two heteroatoms (N and S). This environment causes a significant downfield shift, and its signal is expected to appear at a high chemical shift value, likely in the range of 150-155 ppm. docbrown.info

C4 and C5: These carbons are part of a double bond within the heterocyclic ring and are each bonded to a methyl group. Their chemical shifts will be in the aromatic/alkene region. Based on data from substituted thiazoles, C5 is typically found slightly downfield compared to C4. asianpubs.org We can predict C4 to be around 145-150 ppm and C5 around 125-130 ppm.

Methyl Carbons (-CH₃): The two methyl carbons will appear in the aliphatic region of the spectrum at a much lower chemical shift, typically between 10-20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted values based on analogous compounds.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C 2 ~150 - 155
C 4 ~145 - 150
C 5 ~125 - 130
C4-C H₃ ~14 - 16
C5-C H₃ ~11 - 13

While 1D NMR provides primary data, 2D NMR experiments are crucial for unambiguously assigning these signals and confirming the molecule's connectivity. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, a COSY spectrum would show no cross-peaks, confirming the absence of ¹H-¹H spin-spin coupling and indicating that the two methyl groups are electronically isolated from any other protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). youtube.com This would show a clear correlation between the proton signal of the C4-methyl group and the C4-methyl carbon signal. Likewise, it would connect the C5-methyl protons to the C5-methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structure elucidation, as it reveals correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). ipb.ptyoutube.com The HMBC spectrum would be definitive in establishing the substitution pattern of the thiazole ring.

Key expected HMBC correlations:

Protons of the C4-CH₃ group would show correlations to the C4 and C5 carbons of the thiazole ring.

Protons of the C5-CH₃ group would show correlations to the C5 and C4 carbons of the thiazole ring.

These correlations would provide unequivocal proof of the placement of the two methyl groups at the C4 and C5 positions.

Table 3: Expected Key 2D NMR Correlations for Structural Elucidation This interactive table summarizes the expected correlations from various 2D NMR experiments.

Experiment Correlating Nuclei Information Gained
COSY None Confirms methyl groups are not coupled to other protons.

| HSQC | C4-H ₃ ↔ C4-C H₃ C5-H ₃ ↔ C5-C H₃ | Assigns the specific carbon signal to each methyl group. sdsu.edu | | HMBC | C4-H ₃ ↔ C 4, C 5 C5-H ₃ ↔ C 5, C 4 | Confirms the connectivity of methyl groups to the C4 and C5 positions of the thiazole ring. researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. libretexts.org It provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. The nominal molecular weight of this compound (C₅H₆ClNS) is 147.62 g/mol . biosynth.com

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. For C₅H₆ClNS, HRMS would distinguish its exact mass from other potential formulas with the same nominal mass. A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak (M+2) for the heavier chlorine isotope (³⁷Cl). The intensity ratio of the molecular ion peak (M⁺˙, containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) is approximately 3:1, which is a characteristic signature for a monochlorinated compound.

Table 4: Predicted HRMS Data for this compound This interactive table displays the calculated exact masses for the primary isotopic compositions.

Ion Molecular Formula Calculated Exact Mass (m/z)
[M]⁺˙ C₅H₆³⁵ClNS 147.0015
[M+2]⁺˙ C₅H₆³⁷ClNS 148.9986

The fragmentation of the molecular ion in the mass spectrometer provides a roadmap of the molecule's structure. The stability of the resulting fragments dictates the observed fragmentation pattern. libretexts.org For thiazole derivatives, fragmentation often involves cleavage of the ring. researchgate.netsapub.org

A plausible fragmentation pathway for this compound would likely begin with the molecular ion at m/z 147 (and 149).

Proposed Fragmentation Steps:

Loss of Chlorine: The initial loss of a chlorine radical (·Cl) from the molecular ion would produce a stable thiazolium cation at m/z 112. This is often a favorable pathway for chloro-substituted heterocycles.

Ring Cleavage: Thiazole rings can undergo characteristic ring cleavage. One common pathway involves the expulsion of a neutral acetonitrile (B52724) molecule (CH₃CN) from a rearranged intermediate, leading to a fragment ion.

Loss of Methyl Radical: Fragmentation could also proceed via the loss of a methyl radical (·CH₃) from the molecular ion, resulting in an ion at m/z 132.

Table 5: Predicted Major Fragments in the Mass Spectrum This interactive table outlines the likely fragmentation products and their corresponding mass-to-charge ratios.

m/z Proposed Fragment Ion Formula of Fragment
147/149 Molecular Ion [C₅H₆ClNS]⁺˙
112 [M - Cl]⁺ [C₅H₆NS]⁺
71 [C₃H₃S]⁺ [Thio-cyclopropenyl cation]
59 [C₂H₃S]⁺ [Thioethenyl cation]

This detailed spectroscopic analysis provides a robust framework for the unequivocal identification and structural confirmation of this compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. The functional groups and skeletal structure of this compound give rise to a characteristic vibrational spectrum. While specific experimental spectra for this exact compound are not publicly available, analysis of related thiazole derivatives allows for a detailed prediction of its key vibrational signatures. taylorfrancis.comresearchgate.netscialert.net

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, has characteristic ring stretching vibrations that typically appear in the 1300-1600 cm⁻¹ region. researchgate.net The substitution pattern, including the chloro group at position 2 and methyl groups at positions 4 and 5, significantly influences the precise frequencies and intensities of these modes.

Key Vibrational Modes for this compound:

C-H Vibrations: The methyl (CH₃) groups introduced at the C4 and C5 positions will exhibit characteristic symmetric and asymmetric stretching vibrations, generally expected in the 2900-3050 cm⁻¹ range. scialert.net Bending modes for these groups would appear at lower frequencies.

Ring Stretching: The C=C and C=N stretching vibrations within the thiazole ring are typically observed between 1400 cm⁻¹ and 1650 cm⁻¹. scialert.netresearchgate.net These modes are often coupled and provide a fingerprint for the heterocyclic core.

C-Cl Vibration: The carbon-chlorine (C-Cl) bond at the C2 position will have a characteristic stretching frequency, though its exact position can vary.

Skeletal Vibrations: In-plane and out-of-plane bending vibrations of the thiazole ring and its substituents occur at lower wavenumbers, typically below 1300 cm⁻¹. scialert.netresearchgate.net

Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to assign these vibrational modes precisely. researchgate.netresearchgate.net Such studies on similar molecules show that vibrations are often strongly mixed, meaning a single observed band may result from the coupling of several vibrational motions. oszk.hu

Table 1: Typical Vibrational Frequencies for Thiazole Derivatives This table presents generally accepted frequency ranges for key vibrational modes found in various thiazole derivatives. The exact values for this compound would require experimental measurement.

Vibrational ModeTypical Frequency Range (cm⁻¹)Reference(s)
Methyl (CH₃) Asymmetric Stretching2950 - 3050 scialert.net
Methyl (CH₃) Symmetric Stretching2850 - 2950 scialert.net
Thiazole Ring C=C/C=N Stretching1400 - 1650 scialert.netresearchgate.net
Methyl (CH₃) Bending1375 - 1465 scielo.org.za
C-H In-plane Bending1000 - 1300 scialert.net
C-H Out-of-plane Bending750 - 1000 scialert.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. While the specific crystal structure of this compound has not been reported, extensive studies on related thiazole derivatives offer insight into the structural features that can be expected. researchgate.netresearchgate.net

For this compound, a crystallographic analysis would determine:

The planarity of the thiazole ring.

The precise bond lengths of C-S, C-N, C-C, C-Cl, and C-H bonds.

The bond angles within the ring and involving the substituents.

The intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, which stabilize the crystal structure.

Table 2: Representative Crystal Data for Substituted Thiazole Derivatives This table showcases crystallographic data for known thiazole derivatives to illustrate the type of information obtained from X-ray analysis. Data for this compound is not available.

CompoundFormulaCrystal SystemSpace GroupReference(s)
2-Chloro-5-(chloromethyl)thiazoleC₄H₃Cl₂NSMonoclinicP2₁/c nih.gov
2,4-DibromothiazoleC₃HBr₂NSOrthorhombicFmm2 researchgate.netst-andrews.ac.uk
2,4-Diacetyl-5-bromothiazoleC₇H₆BrNO₂STriclinicP-1 researchgate.netst-andrews.ac.uk
2,4-Dimethyl-1,3-thiazole-5-carboxylic acidC₆H₇NO₂SMonoclinicP2₁/n researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic and heterocyclic compounds like this compound, the primary electronic transitions are typically π → π* and n → π*.

π → π Transitions:* These are high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are characteristic of the conjugated π-system of the thiazole ring.

n → π Transitions:* These lower-intensity transitions involve the excitation of a non-bonding electron (from the lone pairs on the sulfur or nitrogen atoms) into a π* antibonding orbital.

The absorption maxima (λ_max) are sensitive to the molecular structure and substitution. In the parent thiazole molecule, intense absorption bands are observed in the vacuum ultraviolet (VUV) region. researchgate.net The introduction of substituents alters the energy levels of the molecular orbitals. The chloro and methyl groups on the this compound ring are expected to act as auxochromes, causing shifts in the absorption maxima compared to the unsubstituted thiazole. The electron-withdrawing nature of the thiazole ring itself can lower both the HOMO and LUMO energy levels. rsc.orgrsc.org

Studies on related derivatives show that electronic transitions can be assigned using computational methods, which correlate observed absorption peaks with specific orbital transitions (e.g., HOMO → LUMO). scielo.org.zarsc.org For example, replacing a thiophene (B33073) unit with a thiazole in larger conjugated systems can lower the optical band gap. rsc.org

Table 3: Representative UV-Vis Absorption Data for Thiazole Derivatives This table provides examples of absorption maxima and their corresponding electronic transitions for different thiazole-based compounds.

CompoundSolventλ_max (nm)Type of Transition (if assigned)Reference(s)
Thiazole (parent compound)Gas Phase~230 (5.4 eV)π → π researchgate.net
(2Z, 5Z)-Thiazolidinone Derivative-348, 406HOMO→LUMO+1, HOMO-2→LUMO scielo.org.za
Thiazole-fused S,N-heteroacene-371, 390π–π (along molecular axis) rsc.org

Computational Chemistry and Theoretical Investigations of 2 Chloro 4,5 Dimethyl 1,3 Thiazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. researchgate.net It is frequently employed to determine the properties of heterocyclic compounds like thiazoles. mdpi.com For 2-Chloro-4,5-dimethyl-1,3-thiazole, DFT calculations would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to ensure accurate results. nih.govnih.gov

A fundamental step in any computational analysis is geometric optimization. This process calculates the lowest energy arrangement of atoms, providing the most stable three-dimensional structure of the molecule. For thiazole (B1198619) derivatives, DFT optimization confirms the planarity of the thiazole ring and determines key bond lengths and angles. nih.gov

Following optimization, an analysis of the electronic structure is performed. This primarily involves examining the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.comnih.gov For instance, studies on other substituted thiazoles have shown that the introduction of different functional groups can significantly alter the HOMO-LUMO gap. mdpi.com

Table 1: Illustrative DFT-Calculated Electronic Properties for a Thiazole Derivative (Note: This data is representative and not specific to this compound)

Parameter Value Reference
HOMO Energy -6.8 eV mdpi.comnih.gov
LUMO Energy -1.3 eV mdpi.comnih.gov
HOMO-LUMO Gap (ΔE) 5.5 eV nih.govnih.gov
Dipole Moment 3.5 Debye scholars.direct

DFT calculations are highly effective at predicting spectroscopic data, which can be used to validate experimental findings or to understand the structural basis for observed spectra.

Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations can predict the IR spectrum. This helps in assigning specific absorption bands to the vibrational modes of the molecule, such as C-H stretching, C=N stretching, and C-S stretching within the thiazole ring. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-Including Atomic Orbital (GIAO) methods within DFT can accurately predict ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values are benchmarked against experimental data to confirm the molecular structure.

Table 2: Example of Predicted IR Vibrational Frequencies for a Thiazole Derivative (Note: This data is representative and not specific to this compound)

Vibrational Mode Predicted Wavenumber (cm⁻¹) Reference
Aromatic C-H Stretch 3100-3000 researchgate.net
CH₃ Asymmetric Stretch 2980 researchgate.net
C=N Stretch (Thiazole Ring) 1630 researchgate.net
C=C Stretch (Thiazole Ring) 1550 researchgate.net
C-Cl Stretch 750-700 N/A
C-S Stretch (Thiazole Ring) 720 researchgate.net

DFT is instrumental in modeling chemical reactivity. By calculating the distribution of electron density, one can generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, predicting sites susceptible to chemical attack. Furthermore, DFT can be used to model entire reaction pathways, calculating the transition state energies and activation barriers for proposed chemical transformations. acs.org This provides insight into reaction mechanisms and kinetics. acs.org

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT provides a static, lowest-energy picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. rsc.org An MD simulation would model the movements of the atoms in this compound by solving Newton's equations of motion. This is particularly useful for conformational analysis, revealing how the molecule flexes and rotates at a given temperature. When studying the interaction of a ligand with a protein, MD simulations are used to assess the stability of the protein-ligand complex. nih.govnih.gov A key metric is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over the course of the simulation. A stable RMSD value over time indicates that the ligand has found a stable binding pose within the protein's active site. nih.gov

Molecular Docking and Ligand-Binding Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). physchemres.org This method is central to drug discovery for identifying potential drug candidates. In a hypothetical study, this compound would be docked into the active site of a target protein to identify its binding mode and predict its binding affinity. researchgate.net The docking algorithm samples numerous conformations and orientations of the ligand, scoring them based on a force field. The results provide a binding energy score (usually in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. researchgate.net The analysis also reveals specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand in the active site. nih.govphyschemres.org

Table 3: Illustrative Molecular Docking Results for a Thiazole Ligand Against a Target Protein (Note: This data is hypothetical and not specific to this compound)

Protein Target Binding Affinity (kcal/mol) Key Interacting Residues Types of Interactions Reference
Lanosterol 14α-demethylase -8.7 TYR132, HIS377 Hydrogen Bond, π-π Stacking nih.gov
EGFR Tyrosine Kinase -7.0 LEU718, VAL726 Hydrophobic Interaction researchgate.net
Caspase-3 -6.5 ARG207, GLY122 Hydrogen Bond nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com A QSAR model is built by calculating a set of molecular descriptors (e.g., electronic, topological, steric properties) for a series of related compounds with known activities. nih.gov A mathematical model is then generated to correlate these descriptors with the activity.

For a series of derivatives including this compound, a QSAR study could predict a specific biological activity, such as antifungal or antibacterial efficacy. physchemres.org The robustness and predictive power of the QSAR model are evaluated using statistical metrics like the coefficient of determination (R²) and the cross-validation coefficient (Q²). physchemres.orgnih.gov A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules. mdpi.com

Table 4: Example of Statistical Parameters for a QSAR Model (Note: This data is representative of a typical QSAR study)

Parameter Description Value Reference
N Number of compounds in the dataset 43 nih.gov
Coefficient of determination (goodness of fit) 0.91 physchemres.orgnih.gov
Cross-validated R² (internal predictive ability) 0.85 physchemres.org
R²_pred R² for external test set (external predictive ability) 0.87 physchemres.org

2 Chloro 4,5 Dimethyl 1,3 Thiazole As a Versatile Synthetic Intermediate

Precursor in Heterocyclic Compound Synthesis.nih.govrsc.orgresearchgate.net

The structural framework of 2-chloro-4,5-dimethyl-1,3-thiazole is particularly amenable to the construction of more elaborate heterocyclic systems. The reactive chlorine atom provides a handle for introducing a variety of functional groups and for participating in cyclization reactions, leading to the formation of both fused and polyheterocyclic scaffolds. nih.govrsc.org

Construction of Fused Thiazole (B1198619) Systems.

The synthesis of fused thiazole systems is a significant area of research due to the prevalence of this structural motif in biologically active molecules. nih.gov this compound can be envisioned as a key starting material for creating such fused systems. For instance, reactions that involve the displacement of the chlorine atom by a nucleophile, which is part of a second ring system, can lead to the formation of a fused bicyclic or polycyclic structure. A recently developed [5-5]-fused heteroaromatic system, 2H-thiazolo[4,5-d] nih.govnih.govorganic-chemistry.orgtriazole (ThTz), highlights the utility of functionalized thiazoles in creating novel fused rings with potential applications in medicinal chemistry. rsc.orgnih.gov The introduction of a sulfone group onto the thiazole ring can enhance its reactivity, facilitating its use as a building block for more complex structures. rsc.orgnih.gov

Formation of Polyheterocyclic Scaffolds.

Beyond simple fused systems, this compound can be instrumental in the assembly of intricate polyheterocyclic scaffolds. These complex structures often possess unique three-dimensional architectures and are of great interest in drug discovery and materials science. The reactivity of the chloro-substituent allows for sequential reactions, where the thiazole ring is annulated with other heterocyclic or carbocyclic rings. This step-wise approach enables the controlled construction of diverse and complex molecular frameworks. The thiazole moiety itself is a key component in many FDA-approved drugs, underscoring the importance of developing synthetic routes to novel thiazole-containing polyheterocyclic compounds. monash.edu

Scaffold for Ligand Design in Coordination Chemistry.researchgate.net

The nitrogen and sulfur atoms within the thiazole ring of this compound present potential coordination sites for metal ions. researchgate.netmdpi.com This makes the compound and its derivatives attractive scaffolds for the design of novel ligands in coordination chemistry. By modifying the substituent at the 2-position, the electronic properties and steric bulk of the resulting ligand can be fine-tuned, influencing the geometry and reactivity of the resulting metal complex. These complexes can have applications in catalysis, materials science, and as therapeutic agents. The ability of the thiazole nitrogen to act as a donor of an electron pair is a key feature in its coordination behavior. mdpi.com

Building Block for Materials Science Applications (e.g., specialty polymers, coatings).researchgate.net

The unique electronic and structural features of the thiazole ring make it a valuable component in the design of advanced materials. The incorporation of this compound derivatives into polymers can impart specific properties such as thermal stability, conductivity, and photo-responsiveness. For instance, thiazolo[5,4-d]thiazole, a fused thiazole system, is an electron-deficient and rigid planar structure that facilitates efficient intermolecular π–π overlap, a desirable characteristic for organic electronic materials. rsc.org The reactivity of the chloro group allows for the polymerization of thiazole-containing monomers to create specialty polymers and coatings with tailored functionalities. These materials can find use in a variety of applications, from organic light-emitting diodes (OLEDs) to protective coatings.

Role in the Development of Agrochemical Precursors.

Thiazole derivatives have long been recognized for their potent biological activities, including their use in agriculture as fungicides and insecticides. rsc.org this compound serves as a key intermediate in the synthesis of new agrochemical candidates. The ability to introduce various functional groups at the 2-position allows for the systematic modification of the molecule's structure to optimize its efficacy against specific pests and to enhance its environmental profile. For example, the related compound 2-chloro-5-chloromethyl-1,3-thiazole is a known important intermediate for manufacturing agrochemicals. researchgate.net The development of efficient synthetic routes to such precursors is crucial for the ongoing discovery of novel and effective crop protection agents. google.com

Design of Pharmaceutical Scaffold Precursors.nih.govrsc.orgresearchgate.net

The thiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of FDA-approved drugs with diverse therapeutic applications. monash.edunih.gov this compound is a valuable starting material for the synthesis of novel pharmaceutical scaffolds. biosynth.com Its reactivity allows for the introduction of various pharmacophoric groups, enabling the exploration of structure-activity relationships and the optimization of drug-like properties. monash.edu The development of new methodologies for the functionalization of the thiazole ring is an active area of research, with the goal of creating new molecular entities with improved potency, selectivity, and pharmacokinetic profiles. rsc.org The versatility of the thiazole ring makes it a cornerstone in the design of future therapeutic agents. nih.gov

Future Directions and Emerging Research Avenues for 2 Chloro 4,5 Dimethyl 1,3 Thiazole Chemistry

Development of Novel Derivatization Strategies

The reactivity of the chlorine atom at the C2 position of the thiazole (B1198619) ring is central to its utility as a chemical building block. Future research will likely focus on expanding the repertoire of reactions beyond standard nucleophilic substitutions to include more sophisticated and efficient coupling methodologies.

Key Research Thrusts:

Metal-Catalyzed Cross-Coupling Reactions: While nucleophilic substitution is common, the application of modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to 2-chloro-4,5-dimethyl-1,3-thiazole is an area ripe for exploration. These reactions would enable the introduction of a wide array of carbon- and heteroatom-based substituents, significantly diversifying the accessible chemical space.

C-H Functionalization: Direct functionalization of the thiazole ring's C-H bonds is a powerful strategy for creating complex molecules without pre-functionalized starting materials. Future work could investigate regioselective C-H activation at the thiazole core or the methyl groups, offering a more atom-economical approach to novel derivatives.

Photocatalysis: The use of visible-light photocatalysis to forge new bonds represents a green and efficient synthetic strategy. Research into photocatalytic C-N, C-S, and C-C bond formations using this compound could lead to the development of novel compounds with unique biological or material properties. acs.org

A new series of 2,4-disubstituted thiazole derivatives containing a 4-(3,4,5-trimethoxyphenyl) moiety has been synthesized and evaluated for potential anticancer activity. researchgate.net Similarly, novel 1,3-thiazole compounds have been developed through condensation and cyclization reactions, with their antiproliferative activity tested against various cell lines. nih.gov These studies underscore the potential for creating biologically active molecules through the derivatization of the thiazole core.

Derivatization StrategyPotential Reagents/CatalystsExpected Outcome/Advantage
Suzuki CouplingBoronic acids/esters, Palladium catalystFormation of C-C bonds, introduction of aryl/alkyl groups.
Buchwald-Hartwig AminationAmines, Palladium catalystFormation of C-N bonds, synthesis of amino-thiazoles.
Direct C-H ArylationAryl halides, Transition metal catalyst (e.g., Pd, Rh)Atom-economical functionalization, reduced synthetic steps.
Photocatalytic AminationN-heterocycles, photocatalyst, light sourceMild reaction conditions, access to novel N-aryl heterocycles. acs.org
Table 1: Potential Novel Derivatization Strategies for this compound.

Exploration of New Catalytic Applications

Thiazole derivatives are not only synthetic targets but can also serve as ligands for catalytic systems or as organocatalysts themselves. The nitrogen and sulfur atoms in the thiazole ring can coordinate with metal centers, making them attractive candidates for ligand design.

Emerging Catalytic Roles:

Ligand Development for Transition Metal Catalysis: The this compound scaffold can be derivatized to create bidentate or multidentate ligands. For instance, replacing the chloro group with phosphine (B1218219), amine, or other coordinating moieties could yield novel ligands for applications in asymmetric catalysis, cross-coupling, and polymerization.

Organocatalysis: Thiazolium salts, derived from thiazoles, are well-known precursors to N-heterocyclic carbenes (NHCs), which are powerful organocatalysts for a variety of transformations. Future research could focus on synthesizing novel thiazolium salts from this compound and exploring their catalytic activity in reactions like the benzoin condensation, Stetter reaction, and transesterification.

The development of new thiazole derivatives continues to be a significant area of interest due to their wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties. mdpi.com This inherent bioactivity suggests that thiazole-based catalysts could also exhibit interesting properties in biocatalysis or biomimetic catalysis.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.govmdpi.com Applying these methods to this compound and its derivatives can accelerate the discovery of new reactions and molecules.

Predictive Modeling Applications:

Reaction Mechanism Elucidation: DFT calculations can be used to map the potential energy surfaces of proposed derivatization reactions, helping to understand reaction mechanisms, predict regioselectivity, and optimize reaction conditions. researchgate.net

Prediction of Physicochemical Properties: Computational models can predict key properties of novel derivatives, such as their electronic structure (HOMO-LUMO gap), solubility, and stability. researchgate.netacs.org This allows for the in silico screening of virtual compound libraries before committing to laboratory synthesis.

Molecular Docking and Drug Design: For medicinal chemistry applications, molecular docking studies can predict how well a designed thiazole derivative might bind to a biological target, such as an enzyme or receptor. researchgate.netnih.govnih.gov This predictive power is crucial for rational drug design. For example, recent studies have used DFT and molecular docking to investigate thiazole derivatives as potential inhibitors of enzymes like lanosterol 14α-demethylase in Candida albicans. nih.govresearchgate.net

Computational MethodApplication AreaPredicted Parameter/Outcome
Density Functional Theory (DFT)Reactivity & PropertiesHOMO-LUMO energy gap, electrostatic potential, reaction barriers. researchgate.net
Molecular Dynamics (MD)Ligand-Protein InteractionStability of protein-ligand complexes, conformational changes. nih.gov
Quantitative Structure-Activity Relationship (QSAR)Drug DiscoveryCorrelation of molecular structure with biological activity.
Table 2: Computational Approaches for Advancing this compound Chemistry.

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, better process control, and easier scalability. nih.gov The synthesis and derivatization of this compound are well-suited for this technological advancement.

Future Implementation:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of the parent compound and its subsequent derivatization can lead to higher yields, reduced reaction times, and safer handling of reactive intermediates. nih.govmdpi.com For example, a flow process for synthesizing 1,2,4-thiadiazoles has been developed that allows for the safe handling of hazardous reagents and the production of gram quantities of the target molecule. nih.gov

Automated High-Throughput Screening: Integrating flow reactors with automated purification and analysis systems would enable the rapid synthesis and screening of large libraries of this compound derivatives. This high-throughput approach can significantly accelerate the discovery of new compounds with desired properties for applications in medicine, agriculture, and materials science.

The automated multistep continuous flow synthesis of other complex thiazole derivatives has already been demonstrated, achieving high yields in reaction times of less than 15 minutes over three chemical steps without the isolation of intermediates. nih.gov Applying such methodologies to this compound would represent a significant leap forward in the efficient exploration of its chemical potential.

Q & A

Q. What are the standard synthetic routes for 2-chloro-4,5-dimethyl-1,3-thiazole, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization reactions using precursors like thiourea derivatives or halogenated intermediates. For example, quaternization of 4,5-dimethyl-1,3-thiazole with phenacyl bromides under reflux conditions yields chloro-substituted thiazolium salts . Optimization strategies include:

  • Catalyst selection : Zinc chloride (ZnCl₂) in methanol improves cyclization efficiency .
  • Temperature control : Refluxing at 80–100°C enhances yield while minimizing side products.
  • Purification : Column chromatography or recrystallization in ethanol removes unreacted starting materials .

Q. How is this compound characterized structurally?

Methodological Answer: Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm chlorine integration. For instance, downfield shifts in ¹H NMR (~δ 2.5–3.0 ppm) indicate methyl groups adjacent to sulfur .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 163.99 for C₅H₇ClNS) .
  • X-ray crystallography : Resolves torsional angles (e.g., ~55° for pseudo-rotamers in chloro-substituted analogs) .

Q. What are the recommended safety protocols for handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to avoid inhalation (P305+P351+P338) .
  • Protective gear : Nitrile gloves, goggles, and lab coats prevent skin/eye contact .
  • Storage : Keep in airtight containers away from oxidizers and heat sources .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies often arise from assay conditions or impurity profiles. To address this:

  • Dose-response standardization : Use MTT assays with triplicate measurements and controls (e.g., HepG2 cells treated with 0–130 µg/ml for 48 hours) .
  • Purity validation : Confirm compound integrity via HPLC (>95% purity) and elemental analysis .
  • Mechanistic studies : Compare inhibition kinetics across enzyme isoforms (e.g., AChE vs. BChE) to isolate target-specific effects .

Q. What experimental approaches elucidate the chlorine-exchange dynamics in this compound?

Methodological Answer:

  • Variable-temperature NMR : Analyze line broadening at 30°C vs. 1.35°C to detect inversion at arsenic in analogs like 2-chloro-4,5-dimethyl-1,3,2-dioxarsolane .
  • Computational modeling : Density Functional Theory (DFT) calculates energy barriers for Cl⁻ dissociation .
  • Kinetic isotope effects : Deuterated solvents (e.g., D₂O) reveal solvent participation in exchange processes .

Q. How can degradation pathways of this compound be tracked in environmental or metabolic studies?

Methodological Answer:

  • GC-MS/MS : Identify metabolites like sodium 6-methyl-2-phenyl-1,3-benzothiazole-7-sulfonate after microbial degradation .
  • Isotopic labeling : Use ¹⁴C-labeled thiazole to trace mineralization rates in soil or water systems .
  • Enzymatic assays : Incubate with cytochrome P450 isoforms to map oxidative desulfonation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.